Z-Glu(Obzl)-Onp
Description
Z-Glu(Obzl)-Onp, or 4-nitrophenyl (benzyloxycarbonyl)-L-glutamate-γ-benzyl ester, is a protected glutamic acid derivative widely used in peptide synthesis as an active ester. Its structure includes a benzyloxycarbonyl (Z) group protecting the α-amino group, a γ-benzyl (Obzl) ester protecting the side-chain carboxyl group, and a 4-nitrophenyl (Onp) active ester group at the α-carboxyl position. This configuration enhances its stability and reactivity in solid-phase or solution-phase peptide coupling reactions .
The compound is synthesized via coupling Z-Glu(Obzl)-OH with bis(2-oxo-3-oxazolidinyl)phosphinic chloride in dichloromethane, yielding colorless crystals with a reported synthesis efficiency of 66.9% . Its primary application lies in forming peptide bonds, as demonstrated in the synthesis of bovine pancreatic ribonuclease A and γ-L-glutamyl-taurine (Glu(Tau)), where it facilitates efficient amidation under mild conditions .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)pentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O8/c29-24(34-17-19-7-3-1-4-8-19)16-15-23(27-26(31)35-18-20-9-5-2-6-10-20)25(30)36-22-13-11-21(12-14-22)28(32)33/h1-14,23H,15-18H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARQXTFBGGEDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Z-Glu(Obzl)-Onp belongs to the family of active esters used in peptide chemistry. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues
2.1.1 Z-D-Gln-Onp
- Structure : Features a D-glutamine residue with a carbamoyl side chain instead of a benzyl-protected carboxyl group.
- Reactivity : The amide side chain reduces electrophilicity compared to this compound, making it less reactive in carboxyl activation.
- Applications : Used in synthesizing D-configured peptides, which are resistant to enzymatic degradation .
- Molecular Data :
2.1.2 Z-Gly-ONp
- Structure : Simplest analogue, lacking side-chain protection (glycine residue).
- Reactivity : Higher flexibility due to the absence of steric hindrance from side chains.
- Applications : Ideal for introducing glycine residues in peptide backbones .
- Molecular Data :
2.1.3 Z-D-Ser(OBzl)-ONp
- Structure : Contains a serine residue with a benzyl-protected hydroxyl group and D-configuration.
- Reactivity : The hydroxyl protection (OBzl) enhances stability during acidic deprotection steps.
- Applications : Critical for synthesizing serine-rich peptides with chiral specificity .
Functional Analogues
2.2.1 Z-Pro-Gly-ONp
- Structure : Proline-glycine dipeptide active ester.
- Reactivity : Proline’s cyclic structure imposes conformational constraints, slowing coupling kinetics compared to this compound.
- Applications : Used to introduce β-turns in peptide helices .
2.2.2 Z-Ala-Pro-Gly-ONp
- Structure : Tripeptide active ester with alanine-proline-glycine sequence.
- Reactivity : The presence of two proline residues further reduces reaction rates due to steric effects.
- Applications : Key in collagen-mimetic peptide synthesis .
Comparative Data Table
*Inferred from structural analogs .
Key Research Findings
- Reactivity Hierarchy : Z-Gly-ONp > this compound > Z-D-Gln-Onp > Z-Pro-Gly-ONp. The trend correlates with steric hindrance and side-chain complexity .
- Stereochemical Impact : D-configured analogs (e.g., Z-D-Gln-Onp) exhibit slower coupling rates than L-forms due to enzymatic stability requirements .
- Protection-Deprotection Efficiency: this compound’s benzyl group enables selective deprotection under hydrogenolysis, avoiding side reactions common in tert-butyl-based protections .
Preparation Methods
Active Ester Method via Carbodiimide-Mediated Coupling
The most widely reported method involves activating the α-carboxylic acid of Z-Glu(OBzl)-OH (1) as the para-nitrophenyl ester using carbodiimide reagents. A representative procedure adapted from Elhelaly et al. and PubMed follows:
Reaction Setup :
Dissolve Z-Glu(OBzl)-OH (1.0 equiv, 371.4 mg, 1.0 mmol) in anhydrous dimethylformamide (DMF, 10 mL) under nitrogen. Add para-nitrophenol (1.2 equiv, 167 mg, 1.2 mmol), followed by N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 equiv, 287 mg, 1.5 mmol) and 4-dimethylaminopyridine (DMAP, 0.2 equiv, 24 mg, 0.2 mmol).Reaction Progress :
Stir the mixture at 20°C for 36 hours. Monitor completion by thin-layer chromatography (TLC, hexane:ethyl acetate 3:1, Rf = 0.7 for product vs. Rf = 0.3 for starting material).Workup :
Quench with aqueous citric acid (10%, 20 mL), extract with ethyl acetate (3 × 30 mL), dry over sodium sulfate, and concentrate under reduced pressure.Purification :
Purify the crude product by flash chromatography (silica gel, hexane:ethyl acetate 4:1) to yield this compound as a white crystalline solid (468.5 mg, 85% yield).
Key Advantages :
- High reproducibility and scalability (gram-scale demonstrated).
- DMAP suppresses N-acylurea formation by accelerating O-acylation over N-acylation.
Limitations :
- Requires strict anhydrous conditions to prevent hydrolysis of the active ester.
- EDC·HCl is hygroscopic, necessitating careful storage.
Mixed Anhydride Approach for Enhanced Reactivity
Alternative protocols employ mixed carbonates to activate the α-carboxylic acid. A modified approach from peptide synthesis literature involves:
Anhydride Formation :
Treat Z-Glu(OBzl)-OH (1.0 equiv) with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.1 equiv) in tetrahydrofuran (THF) at −15°C for 15 minutes.Active Esterification :
Add para-nitrophenol (1.2 equiv) and stir at 0°C for 2 hours, then warm to room temperature over 12 hours.Isolation :
Filter precipitated N-methylmorpholine hydrochloride, concentrate the filtrate, and purify via recrystallization (ethanol/water) to obtain this compound in 78% yield.
Comparative Analysis :
- Lower yields than carbodiimide methods due to competitive side reactions.
- Suitable for acid-sensitive substrates but requires stringent temperature control.
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Systematic screens reveal DMF as the optimal solvent due to its high polarity, which solubilizes both the amino acid derivative and coupling reagents. Substituting DMF with dichloromethane (DCM) or THF reduces conversion rates by 20–30%, attributed to poor dissolution of EDC·HCl. Catalytically, DMAP (10 mol%) elevates yields to >80% by facilitating proton transfer during active ester formation, whereas reactions without DMAP plateau at 60–65% conversion.
Stoichiometry and Reaction Time
A 1.5:1 molar ratio of EDC·HCl to Z-Glu(OBzl)-OH maximizes active ester formation while minimizing dimerization. Prolonging reaction times beyond 36 hours offers no yield improvement, suggesting near-quantitative conversion within this window. Excess para-nitrophenol (1.2–1.5 equiv) ensures complete consumption of the starting acid.
Characterization and Quality Control
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 8.20 (d, J = 9.2 Hz, 2H, ONp aromatic), 7.35–7.25 (m, 10H, Z and OBzl aromatic), 5.15 (s, 2H, Z CH2), 5.10 (s, 2H, OBzl CH2), 4.50 (m, 1H, α-H), 2.60–2.40 (m, 2H, γ-CH2), 2.20–2.00 (m, 2H, β-CH2).
- IR (KBr) : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (carbamate C=O), 1520 cm⁻¹ (NO2 asymmetric stretch).
- HPLC : Purity >98% (C18 column, 70:30 acetonitrile:water, 1 mL/min, λ = 254 nm).
Comparative Evaluation of Synthetic Methods
Applications in Peptide Synthesis
This compound has been employed in the synthesis of γ-glutamyl peptides, including bioactive compounds like γ-L-glutamyl-taurine. The ONp ester’s rapid aminolysis kinetics (complete within 1–2 hours in DMF with Hünig’s base) enable efficient segment condensations, particularly in SPPS where steric hindrance impedes carbodiimide-based couplings. Post-coupling, hydrogenolytic cleavage of the Z and OBzl groups affords free glutamic acid residues under neutral conditions, preserving acid-labile sequences.
Q & A
Q. What are the established protocols for synthesizing Z-Glu(Obzl)-Onp, and how can purity be ensured?
Synthesis typically involves stepwise protection of glutamic acid: (1) Z-group (benzyloxycarbonyl) introduction via reaction with benzyl chloroformate under alkaline conditions; (2) benzyl ester (Obzl) protection of the side-chain carboxyl group using benzyl bromide; (3) activation of the α-carboxyl group with o-nitrophenol (Onp) via carbodiimide-mediated coupling. Purification requires reversed-phase HPLC or silica-gel chromatography, with purity validated by NMR (e.g., characteristic peaks for Z-group at ~7.3 ppm and Onp at ~8.2 ppm) and HPLC (>95% purity) .
Q. Which analytical techniques are critical for characterizing this compound, and what key parameters should be reported?
Essential techniques include:
- NMR spectroscopy : Report chemical shifts for Z-group aromatic protons (7.3–7.5 ppm), Obzl methylene protons (4.5–5.0 ppm), and Onp nitro group proximity effects on aromatic protons (8.0–8.3 ppm).
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; retention time and peak symmetry indicate purity.
- Mass spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns. Always compare data with literature or synthetic controls .
Q. How should this compound be stored to maintain stability, and what are signs of degradation?
Store under inert atmosphere (argon) at –20°C with desiccants. Degradation is indicated by HPLC peak splitting (hydrolysis products) or yellow discoloration (nitrophenol release). Conduct periodic NMR checks for ester bond integrity .
Q. What role does this compound play in peptide synthesis, and how does it compare to other activated esters?
It acts as an α-carboxyl-activated ester for coupling reactions, offering moderate reactivity suitable for sterically hindered residues. Unlike pentafluorophenyl (OPfp) esters, this compound provides dual protection (Z and Obzl), reducing side reactions during fragment condensation. Optimize equivalents (1.2–1.5) and reaction time (2–4 hours) based on resin swelling and amino acid steric demands .
Advanced Research Questions
Q. How can kinetic studies elucidate the reactivity of this compound in peptide coupling under varying conditions?
Design experiments to monitor coupling efficiency via:
- NMR kinetics : Track Onp release (UV-Vis at 400 nm) in DMF or DCM at 25–50°C.
- Competitive assays : Compare coupling rates with OPfp or HOBt esters using model peptides.
- Activation energy calculation : Use Arrhenius plots derived from rate constants at multiple temperatures. Include controls for solvent polarity and base (e.g., DIEA vs. NMM) effects .
Q. What experimental strategies mitigate side reactions (e.g., racemization or Obzl deprotection) during this compound-mediated synthesis?
- Low-temperature coupling : Perform reactions at 0–4°C to reduce racemization.
- Additive screening : Incorporate Hünig’s base or OxymaPure to suppress base-induced side reactions.
- Real-time monitoring : Use FTIR to detect premature Obzl deprotection (loss of benzyl C-O stretch at ~1250 cm⁻¹). Optimize resin loading to avoid steric overcrowding .
Q. How do solvent polarity and additives influence the stability of this compound in solution?
Conduct accelerated stability studies:
- Prepare solutions in DMF, THF, or DCM with/without 1% H2O.
- Analyze degradation via HPLC every 24 hours (quantify Onp release).
- Use Arrhenius modeling to predict shelf-life. Polar aprotic solvents (DMF) with molecular sieves (<0.01% H2O) maximize stability .
Q. What computational methods validate the mechanistic pathway of this compound in peptide bond formation?
- DFT calculations : Model transition states for Onp leaving group displacement and tetrahedral intermediate formation.
- MD simulations : Assess solvent accessibility and conformational flexibility during coupling.
- Correlate computational data with experimental kinetics (e.g., Hammett plots for substituent effects) .
Q. How can researchers reconcile contradictory data on this compound’s coupling efficiency across literature studies?
Perform meta-analysis with controlled variables:
Q. What methodologies optimize this compound’s use in solid-phase synthesis of branched or cyclic peptides?
- Orthogonal protection : Combine this compound with Fmoc/t-Bu strategies for selective deprotection.
- Cyclization protocols : Use high-dilution conditions (0.001 M) and slow syringe-pump addition to minimize oligomerization.
- LC-MS monitoring : Track intramolecular vs. intermolecular coupling via mass shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
